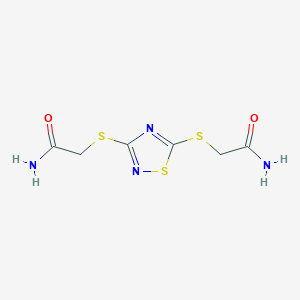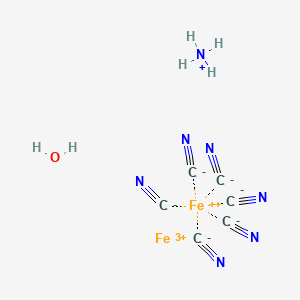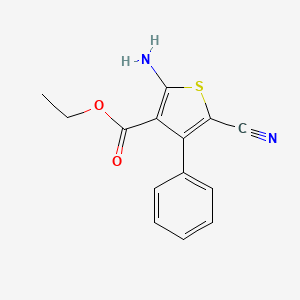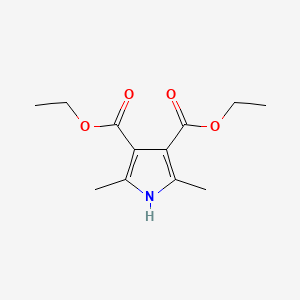
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-2-oxoethylthioacetic acid with a thiadiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Amino-2-oxoethyl)thio]acetic acid
- 3-[(2-Amino-2-oxoethyl)thio]propanoic acid
Uniqueness
2-((3-((2-Amino-2-oxoethyl)thio)-1,2,4-thiadiazol-5-YL)thio)acetamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and industrial use.
Propriétés
| 313536-59-3 | |
Formule moléculaire |
C6H8N4O2S3 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[[5-(2-amino-2-oxoethyl)sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C6H8N4O2S3/c7-3(11)1-13-5-9-6(15-10-5)14-2-4(8)12/h1-2H2,(H2,7,11)(H2,8,12) |
Clé InChI |
MMLSPVFRUAEDSG-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)SC1=NSC(=N1)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)



![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)


![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)

![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
